2,2'-Diazenediylbis(4-phenyl-1,3-thiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) is a compound belonging to the thiazole family, characterized by its unique structure containing two thiazole rings connected by a diazene linkage. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) typically involves the reaction of 4-phenyl-1,3-thiazole with a diazene precursor under controlled conditions. One common method involves the use of phenacyl bromide derivatives and thiosemicarbazides in ethanol at reflux temperature . The reaction proceeds through nucleophilic substitution and cyclization to form the desired thiazole rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings .
Scientific Research Applications
2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) has a wide range of scientific research applications, including:
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, leading to the induction of apoptosis in cancer cells . The thiazole rings can also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Comparison: 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) is unique due to its diazene linkage connecting two thiazole rings, which imparts distinct chemical and biological properties. Unlike sulfathiazole, ritonavir, and abafungin, which have single thiazole rings, the diazene linkage in 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) allows for more complex interactions with molecular targets, potentially leading to enhanced biological activity .
Properties
CAS No. |
108237-13-4 |
---|---|
Molecular Formula |
C18H12N4S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
bis(4-phenyl-1,3-thiazol-2-yl)diazene |
InChI |
InChI=1S/C18H12N4S2/c1-3-7-13(8-4-1)15-11-23-17(19-15)21-22-18-20-16(12-24-18)14-9-5-2-6-10-14/h1-12H |
InChI Key |
VVLBKPHUDLXLGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N=NC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.